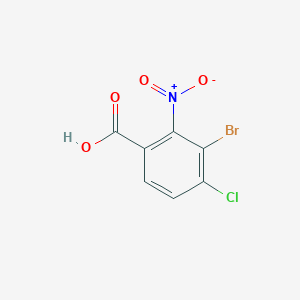

3-Bromo-4-chloro-2-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4-chloro-2-nitrobenzoic acid is a type of organic compound that falls under the category of nitrogen derivatives . It has a molecular formula of O2NC6H3(Br)CO2H and a molecular weight of 246.01 .

Synthesis Analysis

The synthesis of similar compounds, such as 2-bromo-4-nitrobenzoic acid, involves a series of steps. The first step is the nitration of benzene to form nitrobenzene, which uses concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). The second step is the bromination of nitrobenzoic acid to form 2-bromo-nitrobenzoic acid, which uses bromine (Br2) and concentrated sulfuric acid (H2SO4) .Molecular Structure Analysis

The nitro group, −NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .Chemical Reactions Analysis

3-Bromo-4-chlorobenzoic acid can be synthesized via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (I) bromide .Physical And Chemical Properties Analysis

Nitro compounds like 3-Bromo-4-chloro-2-nitrobenzoic acid have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low .Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

特性

IUPAC Name |

3-bromo-4-chloro-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO4/c8-5-4(9)2-1-3(7(11)12)6(5)10(13)14/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGNZNXTJOMOEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid](/img/structure/B1383763.png)

![1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383764.png)

![(1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride](/img/structure/B1383768.png)